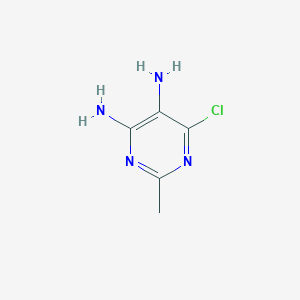

6-Chloro-2-methylpyrimidine-4,5-diamine

Overview

Description

6-Chloro-2-methylpyrimidine-4,5-diamine (CAS 933-80-2) is a pyrimidine derivative with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and amino groups at positions 4 and 4. Key physicochemical properties include a boiling point of 314.3°C, a density of 1.5 g/cm³, and a flash point of 143.9°C . This compound is commercially available in high purity (≥95%) and is utilized in pharmaceutical and agrochemical research due to the reactivity of its amino and chloro substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine typically involves the chlorination of 2-methylpyrimidine-4,5-diamine. One common method includes the reaction of 2-methylpyrimidine-4,5-diamine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

2-Methylpyrimidine-4,5-diamine+POCl3→this compound+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation and Reduction Products: These reactions can yield different oxidized or reduced forms of the original compound.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

6-Chloro-2-methylpyrimidine-4,5-diamine serves as an essential building block in the synthesis of pharmaceutical agents. Its chemical structure allows for diverse modifications that can lead to the development of new drugs targeting various diseases. Researchers have explored its potential as an antibacterial and antifungal agent, demonstrating efficacy against specific pathogens .

Mechanism of Action

The compound's mechanism involves binding to biological targets such as enzymes and receptors, influencing cellular signaling pathways. This interaction is crucial for understanding its therapeutic potential and optimizing its structure for enhanced activity .

Material Science

Applications in Material Development

Due to its ability to form hydrogen bonds and its aromatic character, this compound is also utilized in material science. Its unique properties facilitate the development of advanced materials with specific functionalities. These materials can be applied in coatings, adhesives, and other industrial applications where chemical stability and reactivity are essential.

Biological Research

Research Tool in Molecular Biology

In biological research, this compound is used as a tool to study interactions with biological molecules. It aids in understanding the roles of specific enzymes and receptors within cellular processes. The ability to modify its structure allows researchers to explore various biological pathways and mechanisms .

Toxicological Studies

Safety Profile

While exploring its applications, researchers have conducted toxicological studies indicating that this compound exhibits acute toxicity when ingested or contacted with skin. This aspect is crucial for safety assessments in pharmaceutical development and handling protocols in laboratories .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylpyrimidine-4,5-diamine is primarily related to its ability to interact with biological macromolecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes structural analogs and their key differences:

Biological Activity

6-Chloro-2-methylpyrimidine-4,5-diamine (commonly referred to as 6-Cl-2-Me-PMD) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrimidine ring substituted with a chlorine atom at the 6-position and amino groups at the 4 and 5 positions. This unique structure contributes to its reactivity and biological profile.

Biological Activity

Research indicates that 6-Cl-2-Me-PMD exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves interactions with specific biological targets, including enzymes and receptors that are crucial for cellular processes.

Antimicrobial Activity

Studies have demonstrated that 6-Cl-2-Me-PMD possesses notable antibacterial and antifungal properties. The compound's ability to inhibit microbial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary investigations into the anticancer effects of 6-Cl-2-Me-PMD suggest that it may induce apoptosis in cancer cells. The compound's structural modifications can significantly influence its binding affinity to cancer-related targets, enhancing its therapeutic potential.

The biological activity of 6-Cl-2-Me-PMD is largely attributed to its interactions with various biological molecules. It can bind to enzymes involved in metabolic pathways, thereby modulating their activity. Furthermore, structural modifications can lead to enhanced interactions with specific receptors or enzymes, influencing cellular signaling pathways.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One common method involves the chlorination of 2-methylpyrimidine-4,5-diamine using reagents such as phosphorus oxychloride under controlled conditions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4,5-diamino-pyrimidine | Lacks methyl group at position 2 | Antimicrobial properties |

| 6-Chloro-3-methylpyrimidine-4,5-diamine | Methyl group at position 3 | Potential anticancer activity |

| 4-Amino-2-chloropyrimidine | Amino group at position 4 | Exhibits anti-inflammatory effects |

| 6-Methoxy-2-methylpyrimidine-4,5-diamine | Methoxy group instead of chlorine | Enhanced solubility and bioavailability |

The presence of the chlorine atom at position 6 along with amino groups at positions 4 and 5 distinguishes 6-Cl-2-Me-PMD from similar compounds in terms of reactivity and biological profile.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that 6-Cl-2-Me-PMD exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Research : In vitro studies on cancer cell lines showed that treatment with 6-Cl-2-Me-PMD resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.

Toxicological Studies

Toxicological assessments have indicated that while 6-Cl-2-Me-PMD shows promising biological activities, it also possesses acute toxicity when ingested or upon skin contact. Safety evaluations are critical for its potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-methylpyrimidine-4,5-diamine, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of pyrimidine derivatives often involves condensation reactions. For this compound, a plausible route could involve chlorination and amination steps starting from a methyl-substituted pyrimidine precursor. Key parameters include:

- Reagents : Use of chlorinating agents (e.g., POCl₃) and ammonia or amines for amination.

- Catalysis : Base catalysts (e.g., sodium methoxide) to facilitate nucleophilic substitution, as seen in analogous pyrimidine syntheses .

- Optimization : Employ statistical experimental design (e.g., factorial design) to evaluate interactions between variables like temperature, reagent stoichiometry, and reaction time. Response surface methodology (RSM) can identify optimal conditions for yield and purity .

Q. How can the structural integrity of this compound be validated using advanced spectroscopic and crystallographic techniques?

Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm atomic positions, bond angles, and hydrogen-bonding patterns. For example, related pyrimidine derivatives show N–H···N hydrogen bonds stabilizing supramolecular networks .

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl and chloro groups). Mass spectrometry (HRMS) confirms molecular weight (C₅H₇ClN₄, MW 158.59) .

- Purity Analysis : HPLC with UV detection to assess impurities, ensuring >95% purity for biological assays.

Q. What methodologies are recommended for investigating the biological activity of this compound, particularly as an enzyme inhibitor?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, β-glucuronidase) using fluorometric or colorimetric assays. For example, IC₅₀ values for analogous compounds range from 240–300 μM in antiglycation studies .

- Molecular Docking : Use software like AutoDock to model interactions between the compound and enzyme active sites. Validate with mutagenesis studies if binding affinity contradicts computational predictions .

- Dose-Response Analysis : Generate sigmoidal curves to determine EC₅₀/IC₅₀ values, ensuring triplicate measurements for statistical validity.

Q. How can researchers resolve contradictions in reported data for pyrimidine derivatives, such as divergent bioactivity or synthetic yields?

Answer:

- Root-Cause Analysis :

- Synthetic Variability : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, yields may drop if amination is incomplete due to steric hindrance from the methyl group .

- Biological Assay Conditions : Control for variables like pH, temperature, and enzyme source. Inconsistent IC₅₀ values may arise from differences in assay protocols .

- Reproducibility : Replicate experiments using standardized protocols (e.g., OECD guidelines) and share raw data via open-access platforms.

Q. What experimental strategies are effective for studying the stability and degradation pathways of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., dechlorinated or oxidized derivatives).

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage temperatures (e.g., -20°C) .

- pH-Dependent Stability : Perform hydrolysis studies in buffered solutions (pH 1–13) to assess susceptibility to acidic/basic conditions.

Q. How can AI-driven tools like COMSOL Multiphysics enhance the scale-up of this compound synthesis?

Answer:

- Process Simulation : Model heat and mass transfer in continuous-flow reactors to optimize mixing and residence time, reducing side reactions .

- Machine Learning : Train algorithms on historical reaction data to predict optimal parameters (e.g., temperature gradients, flow rates) for high-yield batches.

- Real-Time Monitoring : Integrate IoT sensors with AI for adaptive control, adjusting conditions dynamically based on intermediate quality metrics .

Q. What are the best practices for designing a structure-activity relationship (SAR) study targeting this compound derivatives?

Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace Cl with F, vary methyl group position) and assess impacts on bioactivity.

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends.

- Validation : Cross-validate SAR models with independent test sets to avoid overfitting. For example, pyrimidine derivatives with electron-withdrawing groups often show enhanced enzyme affinity .

Q. How should researchers address challenges in purifying this compound from complex reaction mixtures?

Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor crystal growth via microscopy to ensure polymorph consistency .

- Quality Control : Validate purity with orthogonal methods (NMR, elemental analysis) before biological testing.

Properties

IUPAC Name |

6-chloro-2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPFPRGCGZLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344053 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-80-2 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.